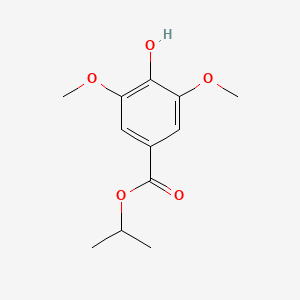![molecular formula C30H19B B3030105 9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene CAS No. 866611-29-2](/img/structure/B3030105.png)
9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene
Overview
Description
9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene is a yellow-white solid powder that is commonly used as an organic synthesis intermediate . It is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents .
Molecular Structure Analysis
The molecular formula of 9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene is C30H19Br . The molecular weight is 459.4 g/mol . The exact mass and monoisotopic mass are 458.06701 g/mol . The structure of the molecule can be represented by the canonical SMILES:C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br . Physical And Chemical Properties Analysis
9-Bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene is a yellow-white solid powder . It is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents . It is also soluble in hot non-polar solvents due to its low polarity . The molecular weight is 459.4 g/mol .Scientific Research Applications
Determination of Amines
This compound is used as a reagent in the determination of amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are an important part of many biological and chemical systems and are often analyzed in various types of research.
Synthesis of Anthracene-based Derivatives
9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene is used in the synthesis of anthracene-based derivatives . These derivatives are synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields . Anthracene-based derivatives have attracted interest due to their air stability, planarity, potential for strong intermolecular interactions, and favorable frontier molecular orbital energy levels .
Study of Photophysical Properties
The compound is used in the study of photophysical properties . Different substituents strongly affect the optical properties . For example, compound 1b with the electron-withdrawing group (—CHO) exhibited a larger Stokes shift (113 nm) than the other compounds .
Study of Electrochemical Properties
9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene is used in the study of electrochemical properties . The HOMO-LUMO energy gaps (E gap) decreased obviously as the degree of conjugation increased .
Thermal Stability Research
The compound is used in research related to thermal stability . The choice of phenyl derivative greatly affected the thermal stability (Td > 258 °C) .
Organic Thin Film Transistors (OTFTs)
Preliminary organic thin film transistors (OTFTs) were fabricated and characterized using the 9,10-anthracene-based molecules as the semiconductor layer . This suggests that functionalization of the 9,10-position of anthracene leads to an effective handle for tuning of the thermal stability, while having little to no effect on the optical properties and the solid-state arrangement .
Mechanism of Action
Target of Action
It’s known that this compound is used in the field of organic electronics, particularly inOLED devices , organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and perovskite solar cells . Therefore, its target could be the electronic structures in these devices where it plays a role in the transport of charges.
Pharmacokinetics
The term pharmacokinetics typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the bodyIt is also soluble in hot non-polar solvents due to its low polarity .
Result of Action
The result of the action of 9-Bromo-10-[4-(2-Naphthalenyl)Phenyl]Anthracene in an electronic device would be the efficient transport of charges, contributing to the overall performance of the device. This could manifest as improved brightness in an OLED device, increased efficiency in a solar cell, or enhanced performance in a transistor .
properties
IUPAC Name |
9-bromo-10-(4-naphthalen-2-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-11-5-3-9-25(27)29(26-10-4-6-12-28(26)30)22-16-13-21(14-17-22)24-18-15-20-7-1-2-8-23(20)19-24/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGVQJMWWHSAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

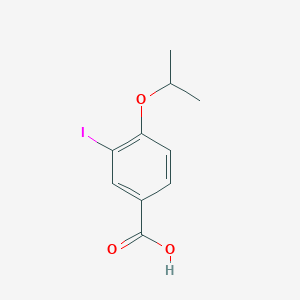

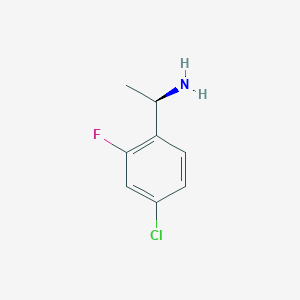
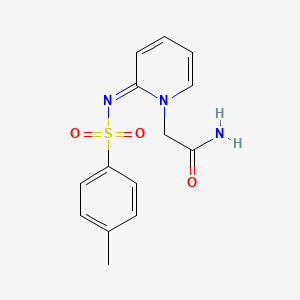

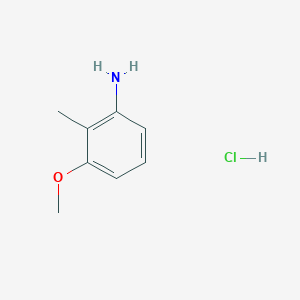

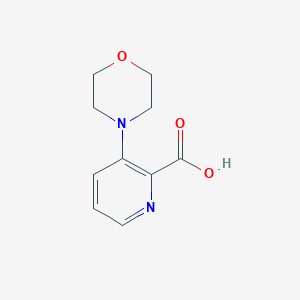
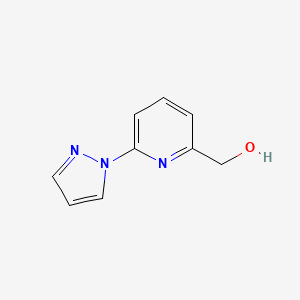
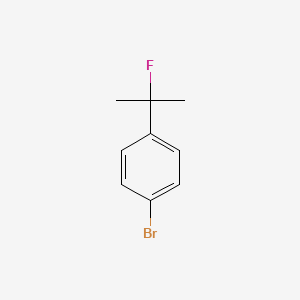
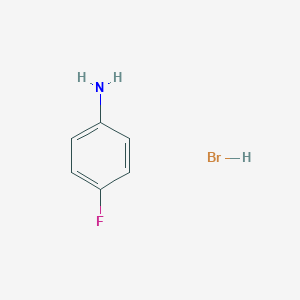
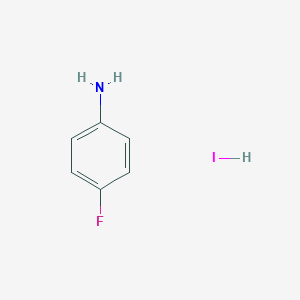
![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)
